5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one
Overview
Description
5-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyethyl group at the 1st position of the pyridinone ring. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1-(2-methoxyethyl)pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
5-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one include:
- 5-Bromo-2-(hydroxymethyl)pyridine
- 2-Bromo-5-(methylthio)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-chloromethylimidazo[1,2-a]pyridine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
5-bromo-1-(2-methoxyethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSHRAAMBQYAAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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